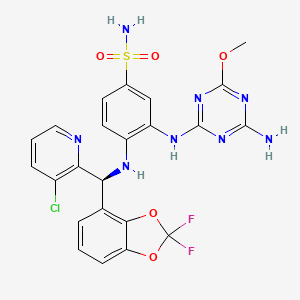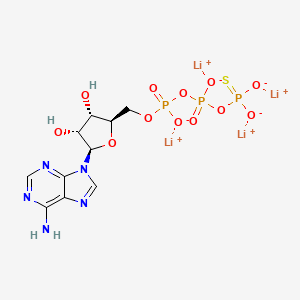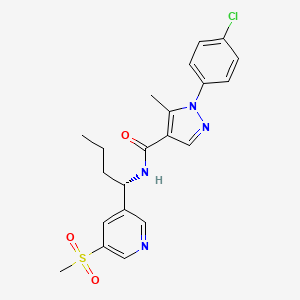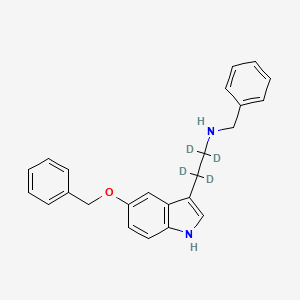
N,O-Dibenzyl Serotonin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Dibenzyl Serotonin-d4 is a deuterated derivative of N,O-Dibenzyl Serotonin, a compound that belongs to the class of aromatic compounds. It is primarily used for research purposes and is known for its unique isotopic labeling, which makes it valuable in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dibenzyl Serotonin-d4 typically involves the deuteration of N,O-Dibenzyl Serotonin. This process includes the introduction of deuterium atoms into the molecular structure. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The specific synthetic routes may vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process would involve similar synthetic routes as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,O-Dibenzyl Serotonin-d4 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, and other nucleophilic species
The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N,O-Dibenzyl Serotonin-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.
Medicine: Investigated for its potential role in understanding serotonin-related disorders and the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes that require precise isotopic labeling
Mecanismo De Acción
The mechanism of action of N,O-Dibenzyl Serotonin-d4 involves its interaction with serotonin receptors and other molecular targets in the body. The deuterium atoms in its structure can influence the compound’s metabolic stability and binding affinity, making it a valuable tool in studying the pharmacokinetics and pharmacodynamics of serotonin analogs. The molecular pathways involved include serotonin receptor signaling and neurotransmitter modulation .
Comparación Con Compuestos Similares
Similar Compounds
N,O-Dibenzyl Serotonin: The non-deuterated version of N,O-Dibenzyl Serotonin-d4.
Serotonin: A naturally occurring neurotransmitter involved in mood regulation and other physiological processes.
Dopamine: Another neurotransmitter with similar structural features and functions in the brain
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for studying the behavior of serotonin analogs in biological systems .
Propiedades
Fórmula molecular |
C24H24N2O |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-benzyl-1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2/i13D2,14D2 |
Clave InChI |
WMLUGAISOXQZMR-RYIWKTDQSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])NCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


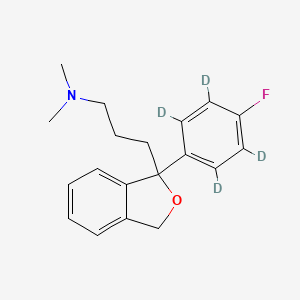
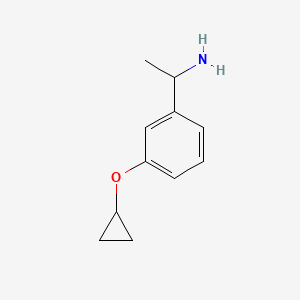
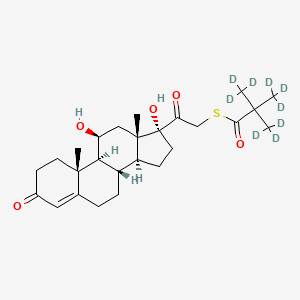
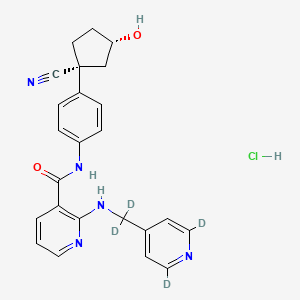
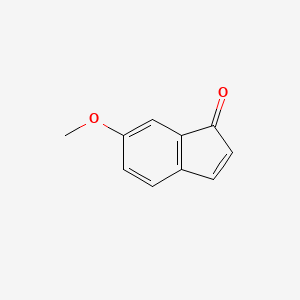
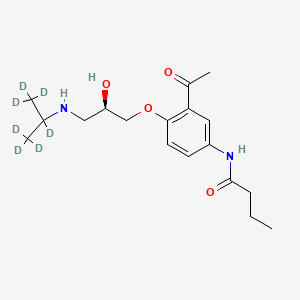
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
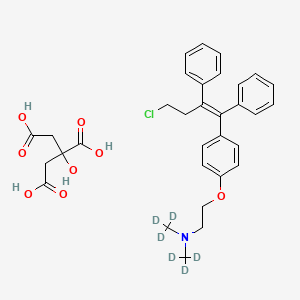
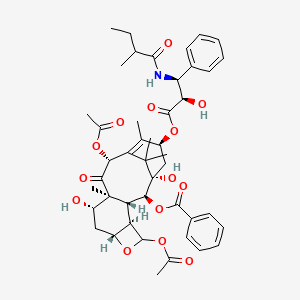
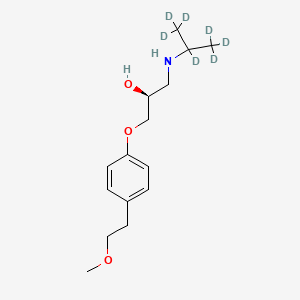
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
